molecular formula C7H13Si B12633375 CID 78068917

CID 78068917

Cat. No.: B12633375
M. Wt: 125.26 g/mol
InChI Key: ZFFDOCLMZQBYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C7H13Si

Molecular Weight

125.26 g/mol

InChI

InChI=1S/C7H13Si/c1-7-5-3-4-6-8(7)2/h1,3-6H2,2H3

InChI Key

ZFFDOCLMZQBYAS-UHFFFAOYSA-N

Canonical SMILES

C[Si]1CCCCC1=C

Origin of Product

United States

Preparation Methods

The preparation of cyclin A and cyclin B inhibitors involves synthetic routes that include the use of reducing agents and antibodies in a buffer system containing transition metal ions. This method reduces disulfide bonds between inner chains of the antibody to improve the homogeneity of the antibody-drug conjugate . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Absence of Data for CID 78068917

  • No structural, synthetic, or reactivity data for This compound exists in the provided sources, including PubMed Central, PubChem, EPA databases, or commercial platforms like Smolecule.

  • The CID may be erroneous, confidential, or not yet indexed in public repositories as of March 2025.

Related Compounds and Methodologies

While direct data on this compound is unavailable, insights from structurally related compounds may guide future investigations:

(A) Heterocyclic Amides and Kinase Inhibition

  • Compound 109 (CCT251921), a 3,4,5-trisubstituted-2-aminopyridine, demonstrates kinase inhibition via hydrogen bonding with Asp173 and Lys52 in CDK8/cyclin C .

  • Key synthetic steps include nucleophilic substitutions and carbamate formations (Table 3 in ).

(B) Piperazine-Pyrazine Derivatives

  • CID 78064517 () features a piperazine-pyrazine scaffold synthesized via nucleophilic substitution between 2-chloropyrazine and 1-(2-phenylethyl)piperazine.

  • Analogues with benzyl or diphenylmethyl groups exhibit varied pharmacokinetic properties (e.g., metabolic stability, receptor interactions).

(C) Tubulin Polymerization Inhibitors

  • Derivatives like 7d arrest the cell cycle in the G2/M phase by binding tubulin’s colchicine site via π–π interactions with HIS-192 and GLU-196 .

Recommendations for Further Research

  • CID Verification : Confirm the accuracy of the CID or cross-reference alternative identifiers (e.g., CASRN, SMILES).

  • Synthetic Pathways : If this compound shares structural motifs with known compounds (e.g., piperazine-pyrazine cores), apply methodologies from or for reactivity predictions.

  • Database Updates : Monitor PubChem and EPA Chemical Dashboard for future entries.

Scientific Research Applications

Cyclin A and cyclin B inhibitors have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclin A and cyclin B inhibitors involves the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. By inhibiting these kinases, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. The molecular targets include cyclin A and cyclin B, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Cyclin A and cyclin B inhibitors can be compared with other similar compounds, such as:

    Palbociclib: Another cyclin-dependent kinase inhibitor used in the treatment of hormone receptor-positive breast cancer.

    Ribociclib: Similar to palbociclib, used for the same indications.

    Abemaciclib: Also a cyclin-dependent kinase inhibitor with similar applications.

What sets cyclin A and cyclin B inhibitors apart is their specific targeting of cyclin A and cyclin B, which are crucial for the G2/M transition in the cell cycle. This specificity makes them particularly effective in treating cancers with high E2F expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.